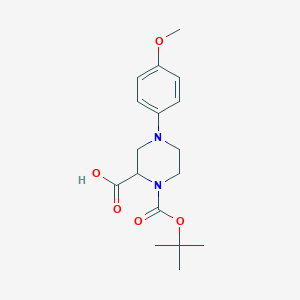
1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid, commonly referred to as TBMP, is an organic compound belonging to the piperazine family of compounds. It is a colorless liquid that is soluble in water and has a molecular weight of 254.3 g/mol. TBMP is used in a variety of scientific research applications and has been studied extensively in the laboratory.
Scientific Research Applications
Synthesis and Characterization
- A compound related to 1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid was synthesized and characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. It exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
- The crystal structure of similar piperazine derivatives has been analyzed through X-ray diffraction studies. These studies are essential in understanding the physical and chemical properties of the compounds (Mamat et al., 2012).
Medicinal Chemistry
- Piperazine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory properties. This demonstrates the potential medicinal applications of these compounds (Mermer et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing piperazine derivatives have been developed. These methods are crucial for producing these compounds efficiently and in an environmentally friendly manner (Nikulnikov et al., 2010).
Bioactive Molecule Labeling
- A mixed ligand concept has been applied to the synthesis of bioactive molecules containing piperazine structures, demonstrating the versatility of these compounds in labeling and tracking biological processes (Mundwiler et al., 2004).
Chemical Engineering and Design
- Piperazine derivatives are used in organic crystal engineering, showcasing their utility in designing materials with specific properties for industrial applications (Wells et al., 2012).
properties
IUPAC Name |
4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)15(20)21)12-5-7-13(23-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVVKGRIQONMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
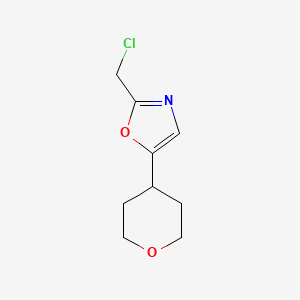
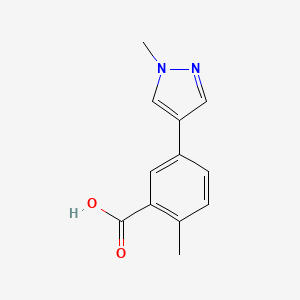
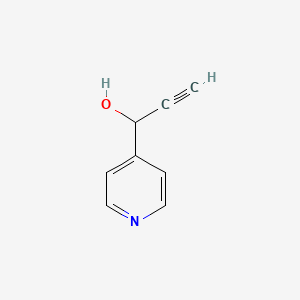
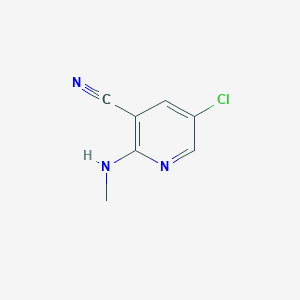
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
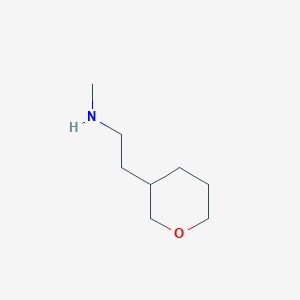

![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
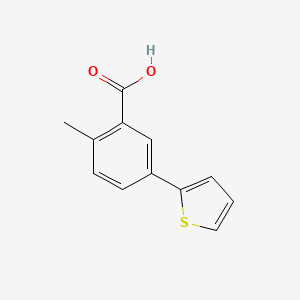
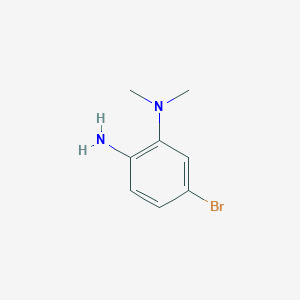
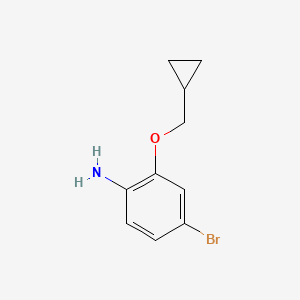
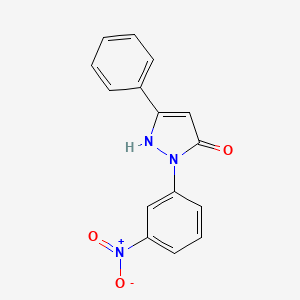
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)